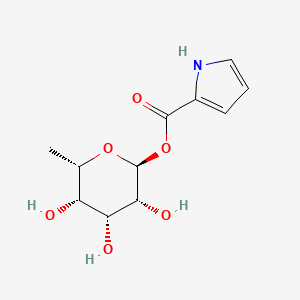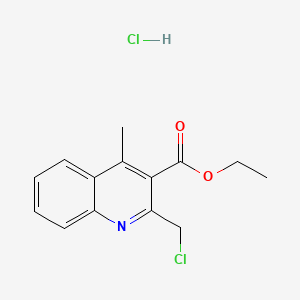
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is likely a derivative of quinoline, a class of compounds that has a wide range of biological properties . Quinoline derivatives are often used in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazolinone and quinazoline derivatives, which are structurally similar to quinolines, can be synthesized using various aldehydes and ammonium acetate .
Aplicaciones Científicas De Investigación
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 2-chloromethyl-4 (3H)-quinazolinones are used as key intermediates in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Method : An improved one-step synthesis of 2-chloromethyl-4 (3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3H)-quinazolinones were conveniently prepared in one pot .
- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antioxidants
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antioxidants .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antiviral Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antiviral .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antibacterial .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
Antifungal Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antifungal .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Direcciones Futuras
Future research could explore the potential uses of this compound in medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .
Propiedades
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUZNRWSWRIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583277 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride | |
CAS RN |
1009306-52-8 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

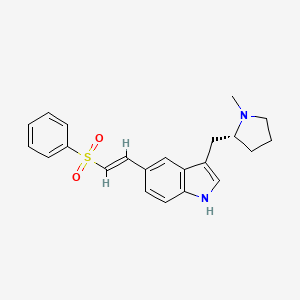
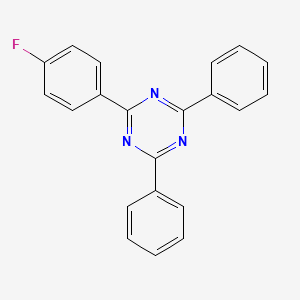
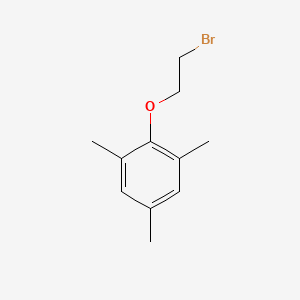
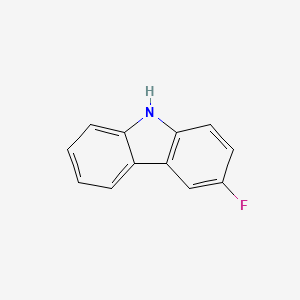
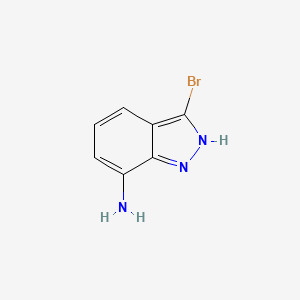
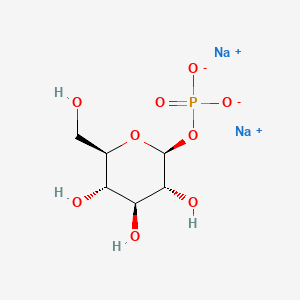

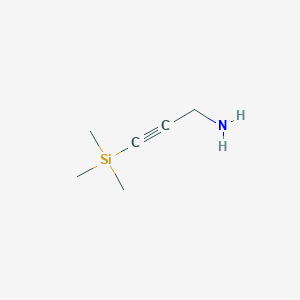
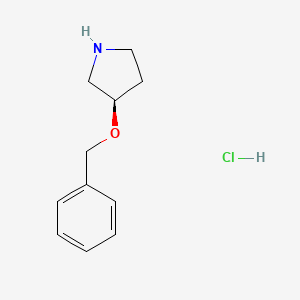


![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
